2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline ring, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.
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Preparation of Quinoline Intermediate:
- Starting material: Aniline derivatives.
- Reaction: Cyclization with aldehydes or ketones under acidic conditions.
- Conditions: Reflux in the presence of a catalyst such as sulfuric acid.
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Preparation of Oxadiazole Intermediate:
- Starting material: Hydrazides and carboxylic acids.
- Reaction: Cyclization in the presence of dehydrating agents like phosphorus oxychloride.
- Conditions: Heating under reflux.
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Coupling Reaction:
- Reagents: Quinoline intermediate, oxadiazole intermediate, and a thiolating agent.
- Conditions: Solvent such as dichloromethane, room temperature to moderate heating.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Conditions: Aqueous or organic solvents, room temperature to moderate heating.
- Products: Oxidized derivatives with potential changes in the quinoline or oxadiazole rings.
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Reduction:
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Solvents like ethanol or tetrahydrofuran, low to moderate temperatures.
- Products: Reduced derivatives, potentially affecting the sulfanyl group.
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Substitution:
- Reagents: Halogenating agents or nucleophiles.
- Conditions: Solvents like dichloromethane, room temperature.
- Products: Substituted derivatives with modifications on the aromatic rings.
Scientific Research Applications
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
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Medicinal Chemistry:
- Potential use as a pharmacophore in drug design.
- Investigated for antimicrobial, anticancer, and anti-inflammatory properties.
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Material Science:
- Use in the development of organic semiconductors.
- Potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
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Biological Studies:
- Studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
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Binding to Enzymes:
- Inhibition or activation of specific enzymes.
- Modulation of enzymatic pathways.
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Receptor Interaction:
- Binding to cellular receptors.
- Alteration of signal transduction pathways.
Comparison with Similar Compounds
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with similar compounds such as:
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Quinoline Derivatives:
- Similarities: Presence of the quinoline ring.
- Differences: Additional functional groups and their effects on biological activity.
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Oxadiazole Derivatives:
- Similarities: Presence of the oxadiazole ring.
- Differences: Variations in substituents and their impact on chemical properties.
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Sulfanyl-Linked Compounds:
- Similarities: Sulfanyl linkage between aromatic rings.
- Differences: Different aromatic systems and their influence on reactivity.
This compound’s unique combination of structural features and functional groups makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-10-15(11-17(12-16)27-2)20-22-23-21(28-20)29-13-19(25)24-9-5-7-14-6-3-4-8-18(14)24/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUARGDGSULKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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